molecular formula C12H19N3O B6629026 [2-[(4-Methylpyrimidin-2-yl)amino]cyclohexyl]methanol

[2-[(4-Methylpyrimidin-2-yl)amino]cyclohexyl]methanol

Katalognummer: B6629026
Molekulargewicht: 221.30 g/mol
InChI-Schlüssel: XHWQMDACEFYAQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2-[(4-Methylpyrimidin-2-yl)amino]cyclohexyl]methanol is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as JNJ-31020028 and has been found to have various biochemical and physiological effects that make it a promising candidate for further study.

Wirkmechanismus

JNJ-31020028 acts as a sigma-1 receptor agonist, which means that it binds to and activates the receptor. This activation leads to the modulation of various cellular processes, including the regulation of calcium signaling and the release of neurotransmitters.
Biochemical and Physiological Effects:
JNJ-31020028 has been found to have various biochemical and physiological effects. It has been shown to enhance the release of dopamine and acetylcholine in the brain, which may have implications for the treatment of certain neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, JNJ-31020028 has been found to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of JNJ-31020028 is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various cellular processes. However, one limitation of JNJ-31020028 is its relatively low potency, which may make it less effective than other sigma-1 receptor agonists in certain experiments.

Zukünftige Richtungen

There are several future directions for the study of JNJ-31020028. One potential direction is to investigate its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research could be done to better understand the mechanism of action of JNJ-31020028 and its effects on various cellular processes. Finally, the synthesis of more potent analogs of JNJ-31020028 could be explored to improve its effectiveness as a research tool.

Synthesemethoden

The synthesis method of JNJ-31020028 involves a multi-step process that starts with the reaction of 4-methylpyrimidine-2-amine with cyclohexanone to form a cyclohexylamine intermediate. This intermediate is then reacted with formaldehyde and hydrogen gas in the presence of a palladium catalyst to form the final product, [2-[(4-Methylpyrimidin-2-yl)amino]cyclohexyl]methanol.

Wissenschaftliche Forschungsanwendungen

JNJ-31020028 has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling, ion channel regulation, and neurotransmitter release.

Eigenschaften

IUPAC Name

[2-[(4-methylpyrimidin-2-yl)amino]cyclohexyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-9-6-7-13-12(14-9)15-11-5-3-2-4-10(11)8-16/h6-7,10-11,16H,2-5,8H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWQMDACEFYAQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NC2CCCCC2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.